Metaxalone-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

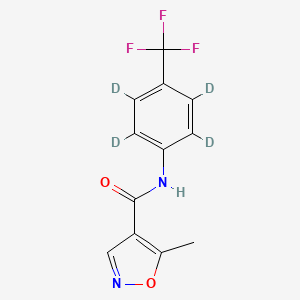

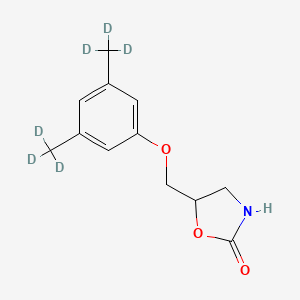

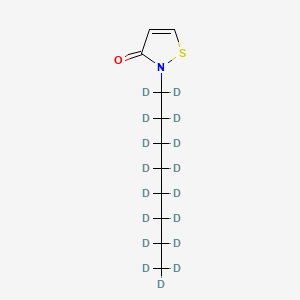

Metaxalone-d6 is a deuterium-labeled version of Metaxalone . It is used as an internal standard for the quantification of Metaxalone . Metaxalone, also known as Skelaxin®, is a skeletal muscle relaxant that relieves pain caused by strains, sprains, and other musculoskeletal conditions .

Synthesis Analysis

The synthesis of Metaxalone involves reacting 3-(3,5-dimethylphenoxy)-1-amino-2-propanol with methyl carbamate in the presence of a strong base . Another process involves reacting 3,5-dimethylphenol with epichlorohydrin to obtain a mixture of 1-(3,5-dimethylphenoxy)2,3-epoxy propane and 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol .

Molecular Structure Analysis

The empirical formula of Metaxalone-d6 is C12H9NO3D6 . The presence of an aromatic skeleton and cyclic carboxamate moiety are probable reasons for its decreased aqueous solubility .

Physical And Chemical Properties Analysis

Metaxalone-d6 is a solid substance . It is soluble in acetonitrile . Its molecular weight is 227.3 . The melting point of Metaxalone-d6 is 117-1190°C .

Scientific Research Applications

Bioanalytical Method Development

Metaxalone-d6 is extensively used as an internal standard in the development of bioanalytical methods. A notable application is in the quantification of Metaxalone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of Metaxalone-d6 allows for accurate calibration and validation of the analytical methods, ensuring precise measurements of Metaxalone levels for pharmacokinetic and bioequivalence studies .

Pharmacokinetic Studies

In pharmacokinetic research, Metaxalone-d6 serves as a crucial component for tracking the absorption, distribution, metabolism, and excretion of Metaxalone. Its stable isotopic label ensures minimal interference with the drug’s behavior in the body, providing a reliable tracer that helps in understanding the drug’s time-course in plasma and tissues .

Bioavailability Assessment

Researchers employ Metaxalone-d6 to assess the bioavailability of Metaxalone. By comparing the plasma concentration-time profiles of Metaxalone with its deuterated counterpart, scientists can evaluate the rate and extent of Metaxalone absorption in the body, which is essential for determining the efficacy of different formulations .

Bioequivalence Testing

Metaxalone-d6 is pivotal in bioequivalence testing, where it is used to compare the pharmacokinetic properties of a generic Metaxalone formulation against the original patented drug. The deuterated version acts as a marker to ensure that the two formulations produce the same systemic exposure .

Therapeutic Drug Monitoring

In therapeutic drug monitoring, Metaxalone-d6 aids in the routine measurement of drug concentration in the plasma to maintain its therapeutic range. This helps in optimizing dosage regimens and ensuring patient safety by preventing drug toxicity or subtherapeutic dosing .

Clinical Toxicology

Metaxalone-d6 is also utilized in clinical toxicology to identify and quantify Metaxalone in cases of overdose or poisoning. The deuterated drug provides a reference standard that facilitates the differentiation between Metaxalone and other substances present in biological samples .

Mechanism of Action

Target of Action

Metaxalone-d6, a deuterium-labeled version of Metaxalone , primarily targets the central nervous system (CNS) . It is used as a muscle relaxant , and its main mechanism of action is thought to involve general CNS depression .

Mode of Action

This means that Metaxalone-d6 likely works by slowing down brain activity, allowing the muscles to relax and reducing pain .

Biochemical Pathways

While the specific biochemical pathways affected by Metaxalone-d6 are not fully known, it has been observed that Metaxalone can inhibit the proliferation of, and induce apoptosis in, RAW 264.7 cells in vitro when used at concentrations ranging from 1 to 100 µM . Metaxalone also reduces LPS-induced increases in COX-1, COX-2, and NF-kB levels and inhibits LPS-induced production of TNF-α, IL-6, and prostaglandin E2 (PGE2) in RAW 264.7 cells .

Pharmacokinetics

The pharmacokinetics of Metaxalone, the parent compound of Metaxalone-d6, have been studied in healthy adult volunteers . The peak plasma concentrations of Metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Thereafter, Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose of Metaxalone from 400 mg to 800 mg results in a roughly proportional increase in Metaxalone exposure .

Result of Action

Instead, its effects are likely due to its ability to depress the CNS, which can help to alleviate muscle spasms .

Action Environment

It is known that the bioavailability of metaxalone, the parent compound of metaxalone-d6, is increased when taken with food . This suggests that factors such as diet could potentially influence the action of Metaxalone-d6.

Safety and Hazards

properties

IUPAC Name |

5-[[3,5-bis(trideuteriomethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWZZHHPURKASS-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)OCC2CNC(=O)O2)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Metaxalone-d6 | |

Q & A

Q1: What is the significance of using Metaxalone-d6 as an internal standard in the quantification of Metaxalone?

A: Metaxalone-d6, a deuterated form of Metaxalone, shares nearly identical chemical properties with the analyte (Metaxalone) except for a slight mass difference due to the presence of six deuterium atoms. This makes it an ideal internal standard for LC-MS/MS analysis. When added to the plasma samples, Metaxalone-d6 behaves similarly to Metaxalone during sample preparation and chromatographic separation. By comparing the signal ratios of Metaxalone and Metaxalone-d6, the method compensates for potential variations during these steps, leading to more accurate and reliable quantification of Metaxalone in human plasma [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)